1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane
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Description
This compound is a derivative of bicyclo[1.1.1]pentane (BCP), a cyclic hydrocarbon . The BCP core has been incorporated into the structure of various drugs, replacing the fluorophenyl ring . This particular derivative includes a 2-chloro-6-fluorophenylmethyl group and a chloromethyl group attached to the BCP core .
Synthesis Analysis
The synthesis of BCP derivatives is a significant challenge due to their influence on the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed after more than 20 years of trials . A continuous flow process has also been presented to generate [1.1.1]propellane, which can be directly derivatized into various BCP species .Molecular Structure Analysis
The molecular structure of this compound involves a BCP core with a 2-chloro-6-fluorophenylmethyl group and a chloromethyl group attached . The BCP core is a ring structure, and all of the carbon atoms that make up the ring are single bonded to other atoms .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the BCP core and the attached groups. The BCP core can be derivatized into various species, as demonstrated in the continuous flow process . The exact reactions would depend on the specific conditions and reagents used.Mechanism of Action
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2F/c14-8-13-5-12(6-13,7-13)4-9-10(15)2-1-3-11(9)16/h1-3H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWFJQJLQCACBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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